molecular formula C6H7NO2 B143936 3-(2-Oxopropylidene)azetidin-2-one CAS No. 132880-09-2

3-(2-Oxopropylidene)azetidin-2-one

Cat. No. B143936
M. Wt: 125.13 g/mol
InChI Key: JLDIHAVZJSLHST-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxopropylidene)azetidin-2-one, also known as 3-OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that can be used in the synthesis of numerous biologically active molecules.

Mechanism Of Action

The mechanism of action of 3-(2-Oxopropylidene)azetidin-2-one is not well understood. However, it is believed that 3-(2-Oxopropylidene)azetidin-2-one acts as a Michael acceptor, which is a compound that can undergo a nucleophilic addition reaction with a nucleophile. This property of 3-(2-Oxopropylidene)azetidin-2-one makes it a useful building block for the synthesis of various biologically active molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Oxopropylidene)azetidin-2-one have not been extensively studied. However, it has been reported that 3-(2-Oxopropylidene)azetidin-2-one has low toxicity and is relatively non-toxic to cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-(2-Oxopropylidene)azetidin-2-one is its versatility as a building block for the synthesis of various biologically active molecules. Another advantage is its low toxicity. However, one of the limitations of 3-(2-Oxopropylidene)azetidin-2-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions related to 3-(2-Oxopropylidene)azetidin-2-one. One direction is the development of new synthetic methods for 3-(2-Oxopropylidene)azetidin-2-one and its derivatives. Another direction is the investigation of the mechanism of action of 3-(2-Oxopropylidene)azetidin-2-one and its derivatives. Additionally, further research is needed to explore the potential applications of 3-(2-Oxopropylidene)azetidin-2-one in various fields, including medicinal chemistry, materials science, and organic synthesis.

Synthesis Methods

The synthesis of 3-(2-Oxopropylidene)azetidin-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 3-(2-Oxopropylidene)azetidin-2-one. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of sodium ethoxide, followed by treatment with acetic anhydride.

Scientific Research Applications

3-(2-Oxopropylidene)azetidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(2-Oxopropylidene)azetidin-2-one has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antibacterial agents, and antiviral agents. In materials science, 3-(2-Oxopropylidene)azetidin-2-one has been used as a monomer for the synthesis of biodegradable polymers. In organic synthesis, 3-(2-Oxopropylidene)azetidin-2-one has been used as a versatile building block for the synthesis of diverse compounds.

properties

CAS RN

132880-09-2

Product Name

3-(2-Oxopropylidene)azetidin-2-one

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

(3E)-3-(2-oxopropylidene)azetidin-2-one

InChI

InChI=1S/C6H7NO2/c1-4(8)2-5-3-7-6(5)9/h2H,3H2,1H3,(H,7,9)/b5-2+

InChI Key

JLDIHAVZJSLHST-GORDUTHDSA-N

Isomeric SMILES

CC(=O)/C=C/1\CNC1=O

SMILES

CC(=O)C=C1CNC1=O

Canonical SMILES

CC(=O)C=C1CNC1=O

synonyms

3-(2-oxopropylidene)azetidin-2-one
3-OPAO

Origin of Product

United States

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